3-Amino-6-methyl-4-oxo-4H-1-benzothiopyran-2-carbonitrile
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Overview
Description
3-Amino-6-methyl-4-oxo-4H-1-benzothiopyran-2-carbonitrile is a heterocyclic compound that belongs to the class of benzothiopyrans This compound is characterized by its unique structure, which includes an amino group, a methyl group, an oxo group, and a carbonitrile group attached to a benzothiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-methyl-4-oxo-4H-1-benzothiopyran-2-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the Dieckmann cyclization of methyl (methoxycarbonylbenzylthio)acetate can yield intermediates that are further transformed into the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-methyl-4-oxo-4H-1-benzothiopyran-2-carbonitrile undergoes various chemical reactions, including:
Addition Reactions: It can react with hydrazine and phenylhydrazine to form iminohydrazine intermediates, which further cyclize to yield pyrazole derivatives.
Substitution Reactions: The compound can undergo substitution reactions with reactive methylene compounds such as acetylacetone, ethyl acetoacetate, and diethyl malonate.
Common Reagents and Conditions
Hydrazine and Phenylhydrazine: Used in addition reactions to form pyrazole derivatives.
Reactive Methylene Compounds: Used in substitution reactions to form pyridine derivatives.
Major Products Formed
Pyrazole Derivatives: Formed from addition reactions with hydrazine and phenylhydrazine.
Pyridine Derivatives: Formed from substitution reactions with reactive methylene compounds.
Scientific Research Applications
3-Amino-6-methyl-4-oxo-4H-1-benzothiopyran-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a core structure for developing potential pharmacological agents due to its diverse functional groups.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-amino-6-methyl-4-oxo-4H-1-benzothiopyran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and have been studied for their pharmacological properties.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another related compound with a similar benzopyran core.
Uniqueness
3-Amino-6-methyl-4-oxo-4H-1-benzothiopyran-2-carbonitrile is unique due to the presence of both sulfur and nitrogen atoms in its structure, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
61424-08-6 |
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Molecular Formula |
C11H8N2OS |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
3-amino-6-methyl-4-oxothiochromene-2-carbonitrile |
InChI |
InChI=1S/C11H8N2OS/c1-6-2-3-8-7(4-6)11(14)10(13)9(5-12)15-8/h2-4H,13H2,1H3 |
InChI Key |
OAGDCMZHYUTNRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C(C2=O)N)C#N |
Origin of Product |
United States |
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